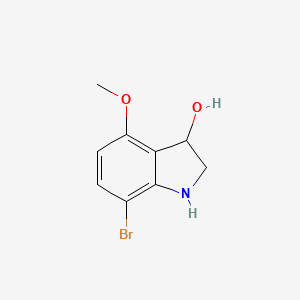

7-Bromo-4-methoxy-3-hydroxyindoline

Description

Significance of Indoline (B122111) Core Structures in Chemical Biology and Medicinal Chemistry

The indoline scaffold, a heterocyclic aromatic compound, is a cornerstone in drug discovery and chemical biology. researchgate.netnih.govchula.ac.th This bicyclic structure, consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is a prevalent feature in numerous natural products and synthetic molecules with a wide array of biological activities. researchgate.netnih.govpolimi.itnih.gov Its structural rigidity and ability to participate in various molecular interactions make it a "privileged scaffold" in medicinal chemistry. researchgate.net

Indoline derivatives have demonstrated a remarkable range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. chula.ac.thacs.orgresearchgate.netexlibrisgroup.com The versatility of the indoline nucleus allows it to mimic peptide structures and bind to a variety of biological targets such as enzymes and receptors, leading to the development of novel therapeutic agents. chula.ac.thpolimi.it For instance, some indoline derivatives act as potent inhibitors of tubulin polymerization, a key target in cancer chemotherapy. nih.gov Furthermore, the indoline framework is a key component in drugs targeting the central nervous system. bsef.comacs.org

The development of synthetic methodologies to create functionalized indoline scaffolds is an active area of research. polimi.itacs.orgnih.govsemanticscholar.org These methods aim to produce diverse libraries of indoline-based compounds for high-throughput screening and the discovery of new lead compounds in drug development. semanticscholar.org

Overview of Halogenated and Oxygenated Indoline/Indole (B1671886) Derivatives in Natural Products and Synthetic Chemistry

The introduction of halogen and oxygen-containing functional groups to the indoline or indole core dramatically expands its chemical diversity and biological potential. nih.govacs.orgresearchgate.net

Halogenated Derivatives:

Halogenation, particularly with bromine, is a common modification in natural products that often enhances their biological activity. nih.govtethyschemical.comump.edu.plump.edu.pl Bromoalkaloids, for example, are frequently found in marine organisms and exhibit a range of bioactivities. nih.gov The presence of a halogen atom can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. ump.edu.plump.edu.pl In drug design, introducing a bromine atom can lead to increased therapeutic activity and a longer duration of action. ump.edu.pl For instance, brominated compounds have shown potential as antimicrobial, antiviral, and anticancer agents. tethyschemical.commdpi.com

Oxygenated Derivatives:

Oxygenated functional groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3), play crucial roles in molecular recognition and the modulation of a compound's physicochemical properties. acs.orgresearchgate.nettandfonline.comnih.gov

Hydroxyl Group: The hydroxyl group is a key player in forming hydrogen bonds, which are critical for drug-receptor interactions. acs.orgnih.govstereoelectronics.org Its ability to act as both a hydrogen bond donor and acceptor contributes significantly to binding affinity. acs.orgstereoelectronics.org However, the high polarity of the hydroxyl group can also present challenges in drug design related to cell membrane permeability. acs.org Many natural products and their derivatives contain hydroxyl groups, which are often essential for their therapeutic effects. acs.orgresearchgate.net

The combination of halogenation and oxygenation on an indoline scaffold can lead to compounds with unique and potent biological activities. Synthetic chemists are continuously developing new methods for the selective functionalization of the indoline ring system to explore these possibilities. acs.orgthieme-connect.commdpi.comresearchgate.netrsc.org

Contextualizing 7-Bromo-4-methoxy-3-hydroxyindoline within Contemporary Indoline Research

Based on the established roles of its constituent functional groups, the hypothetical compound this compound represents a molecule of significant interest for contemporary chemical research. The strategic placement of bromo, methoxy, and hydroxy groups on the indoline core suggests a molecule designed to exhibit specific biological activities and physicochemical properties.

The indoline core provides a robust and well-characterized scaffold known for its broad biological relevance. researchgate.netchula.ac.th The 7-bromo substituent could enhance the compound's binding affinity to target proteins through halogen bonding and improve its metabolic stability, potentially leading to increased therapeutic efficacy. ump.edu.plump.edu.pl The 4-methoxy group might modulate the molecule's electronic properties and lipophilicity, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. tandfonline.comnih.gov The 3-hydroxy group could be crucial for direct interaction with a biological target via hydrogen bonding, a key determinant of potency and selectivity. acs.orgstereoelectronics.org

The specific substitution pattern of this compound suggests potential applications in areas where functionalized indolines have already shown promise, such as oncology, infectious diseases, and neuroscience. nih.govacs.orgacs.org Further research, including its synthesis and biological evaluation, would be necessary to fully elucidate the properties and potential applications of this specific compound. The development of synthetic routes to access this and related structures would be a valuable endeavor for medicinal chemists. acs.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-4-methoxy-2,3-dihydro-1H-indol-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-13-7-3-2-5(10)9-8(7)6(12)4-11-9/h2-3,6,11-12H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXHQYLDRTRRNOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(CNC2=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 7 Bromo 4 Methoxy 3 Hydroxyindoline and Its Analogues

Retrosynthetic Analysis of the 7-Bromo-4-methoxy-3-hydroxyindoline Scaffold

A retrosynthetic analysis of this compound reveals several potential synthetic pathways. The primary disconnections can be made at the C2-N and C3-C3a bonds of the indoline (B122111) ring, or by considering the sequential introduction of the functional groups onto a pre-formed indole (B1671886) or indoline core.

One plausible retrosynthetic route begins by disconnecting the hydroxyl group at the C3 position, leading to a 7-bromo-4-methoxyindoline precursor. This precursor could be synthesized via the reduction of the corresponding indole. The C3-hydroxylation could then be achieved through stereoselective oxidation.

Alternatively, the indoline ring itself can be disconnected. A key strategy involves an intramolecular cyclization of a suitably substituted N-aryl precursor. For instance, an N-allyl-2,5-dibromo-4-methoxyaniline derivative could undergo a radical or transition-metal-catalyzed cyclization to form the indoline ring. Subsequent functional group manipulations would then be required to install the hydroxyl group.

A third approach involves building the molecule from a substituted aniline (B41778), such as 3-bromo-6-methoxyaniline. This could be followed by a sequence of reactions including N-alkylation with a two-carbon synthon, followed by an intramolecular cyclization to construct the five-membered ring. The functional groups on the benzene (B151609) ring would need to be installed at the correct positions in the starting aniline or introduced later in the synthesis.

Classical and Modern Synthetic Methodologies for Indolines with Specific Halogen and Oxygen Functionalities

The synthesis of highly substituted indolines like this compound relies on a toolbox of both classical and modern synthetic reactions. These methods must address the challenges of regioselective functionalization of the aromatic ring and stereoselective introduction of substituents on the pyrrolidine (B122466) ring.

Regioselective Bromination Approaches to the Indoline/Indole Core

The introduction of a bromine atom at the C7 position of the indoline or indole nucleus is a critical step. The regioselectivity of electrophilic bromination is heavily influenced by the electronic nature and position of existing substituents. In the case of a 4-methoxyindole (B31235) precursor, the methoxy (B1213986) group is an ortho-, para-directing group, which would favor substitution at the C5 and C7 positions.

Common brominating agents include bromine (Br₂) and N-bromosuccinimide (NBS). The choice of solvent and catalyst can significantly impact the regioselectivity. For instance, the use of a directing group on the indole nitrogen can steer the bromination to the C7 position. While direct bromination of 4-methoxyindole might lead to a mixture of products, the synthesis of 7-bromoindoles from appropriately substituted anilines via cyclization strategies often provides better regiocontrol. mdpi.com

| Reagent/Method | Substrate Type | Position of Bromination | Reference |

| Br₂/AcOH | 5,6-dimethoxyindan-1-one | C2 and C4 | researchgate.netacs.org |

| NBS | 5-Methoxybacteriochlorin | C15 (regioselective) | nih.gov |

| Electrophilic Halogenation | 4-halo-anisoles | ortho to methoxy | strath.ac.uk |

Stereoselective Introduction of Hydroxyl Groups at the C3-Position of the Indoline Ring

The stereoselective installation of a hydroxyl group at the C3 position is one of the most challenging aspects of the synthesis. Several strategies can be envisioned to achieve this transformation.

One approach is the asymmetric hydrogenation of a 3-hydroxyindole precursor, although the stability of such precursors can be a concern. A more common method involves the stereoselective reduction of a 3-oxoindoline (isatin) derivative. The use of chiral reducing agents can afford the desired stereoisomer with high enantiomeric excess.

Alternatively, the asymmetric dihydroxylation of an indole precursor using osmium tetroxide (OsO₄) with a chiral ligand could yield a diol, which could then be further manipulated to give the desired 3-hydroxyindoline. Gold-catalyzed cascade cyclization of indole propargylic alcohols has also been shown to produce fused polycyclic indolines stereoselectively. organic-chemistry.org Furthermore, enzymatic hydroxylation offers a highly regio- and stereospecific method for this transformation. orientjchem.org

| Method | Key Feature | Potential Application | Reference |

| Evans Aldol Reaction | Stereocontrolled C-C bond formation | Synthesis of precursors with β-hydroxyl group | nih.gov |

| Asymmetric Synthesis | Stereoselective reduction of iminium ion | Preparation of specific stereoisomers | nih.gov |

| Enzymatic Hydroxylation | High regio- and stereospecificity | Direct hydroxylation of the C3 position | orientjchem.org |

Installation of Methoxy Groups at the C4-Position of the Indoline Ring

The methoxy group at the C4 position is typically introduced early in the synthetic sequence by starting with a precursor that already contains this functionality. A common starting material would be a substituted aniline, such as 3-methoxyaniline, which can then be further functionalized and cyclized to form the indoline ring.

For example, the Leimgruber-Batcho indole synthesis can be adapted to produce 4-methoxyindoles from 2-methoxy-6-nitrotoluene. chemicalbook.com Alternatively, a Pechmann reaction can be used to synthesize coumarins with a methoxy group at the 7-position (analogous to the 4-position of indole), which can then be converted to the desired indoline. elsevierpure.com If a 4-hydroxyindole (B18505) is available, the methoxy group can be installed via a Williamson ether synthesis using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. elsevierpure.comclockss.org

| Starting Material | Reaction | Product | Reference |

| 1-methoxy-2-methyl-3-nitrobenzene | Leimgruber-Batcho indole synthesis | 4-Methoxyindole | chemicalbook.com |

| 7-hydroxy-4-(2-fluorophenyl)coumarin | Methylation with dimethyl sulfate | 7-methoxy-4-(2-fluorophenyl)coumarin | elsevierpure.com |

| 3-formylindole | Thallation followed by methoxylation | 4-methoxy-3-formylindole | clockss.org |

Multi-Step Synthesis from Precursors (e.g., Nitro Reduction, Intramolecular Cyclization)

The construction of the this compound scaffold will inevitably involve a multi-step synthesis. A common strategy in indole and indoline synthesis is the cyclization of a substituted aniline derivative. For example, a Fischer indole synthesis could be employed, starting from a suitably substituted phenylhydrazine (B124118) and a ketone or aldehyde. nih.govsci-hub.se

A powerful modern approach is the intramolecular cyclization of N-allyl-2-haloanilines. scispace.comnih.gov In the context of the target molecule, this would involve the synthesis of an N-allyl-2,5-dibromo-4-methoxyaniline. This precursor could then undergo a visible-light-mediated or transition-metal-catalyzed intramolecular radical cyclization to form the indoline ring. scispace.comnih.gov The synthesis of such precursors often involves the reduction of a nitro group to an amine, which is a fundamental transformation in aromatic chemistry.

Another versatile method is the palladium-catalyzed intramolecular C-H amination of β-arylethylamines to form indolines. caribjscitech.com This approach offers a direct route to the indoline core from readily available starting materials.

| Synthetic Strategy | Key Transformation | Resulting Scaffold | Reference |

| Fischer Indole Synthesis | Cyclization of phenylhydrazones | Indole/Indoline | nih.govsci-hub.se |

| Visible-light mediated radical cyclization | Intramolecular cyclization of N-allyl-2-haloanilines | Substituted Indolines | scispace.comnih.gov |

| PIFA-mediated intramolecular cyclization | Cyclization of N-aryl enamines | N-substituted Indoles | organic-chemistry.org |

| Palladium-catalyzed C-H activation | Intramolecular amination of β-arylethylamines | Indolines | caribjscitech.com |

Novel Synthetic Routes and Method Development in Indoline Chemistry

Recent years have seen the development of several innovative methods for the synthesis of indolines that offer advantages in terms of efficiency, selectivity, and environmental impact. These novel routes could be applied to the synthesis of this compound and its analogues.

Flow chemistry, or microfluidic synthesis, has emerged as a powerful tool for the rapid and efficient synthesis of heterocyclic compounds, including indolines. nih.govsci-hub.se This technology allows for precise control over reaction parameters, leading to improved yields and reduced reaction times.

Electrochemical methods provide a green and sustainable alternative to traditional chemical oxidants and reductants. organic-chemistry.org The electrochemical synthesis of indolines can be achieved through intramolecular C-H amination, offering a metal-free approach to this important scaffold.

Transition-metal catalysis continues to be a major driver of innovation in synthetic chemistry. sci-hub.se Palladium-, copper-, and gold-catalyzed reactions have been extensively used for the synthesis of indolines through various cyclization strategies. organic-chemistry.orgcaribjscitech.com These methods often exhibit high functional group tolerance and allow for the construction of complex molecular architectures. Solid-phase synthesis using polymer-bound reagents has also been developed for the combinatorial synthesis of indoline libraries. nih.gov

One-Pot Synthetic Sequences for Multisubstituted Indolines/Indoles

A general and convenient one-pot synthesis of highly substituted indolines has been reported, starting from arylhydrazines and aldehydes. researchgate.net This method allows for the introduction of substituents at nearly all positions of the indoline core. researchgate.net The process typically involves a sequence of key reactions:

Fischer Indole Synthesis: The initial step often involves the reaction of a suitably substituted arylhydrazine with an aldehyde or ketone to form an indolenine intermediate. researchgate.net

Reduction: The C=N bond of the indolenine is then reduced to afford the indoline ring. researchgate.net

N-Alkylation: Subsequent reductive amination can be employed for N1 alkylation, further diversifying the indoline structure. researchgate.net

For instance, the reaction of 4-phenylhydrazine hydrochloride with cyclohexane (B81311) carboxaldehyde in the presence of acetic acid and sodium triacetoxyborohydride (B8407120) can yield the corresponding indoline. researchgate.net Similarly, studies have demonstrated the successful one-pot synthesis of novel multisubstituted 1-alkoxyindoles through a four-step sequence involving nitro reduction, intramolecular condensation, nucleophilic 1,5-addition to form a 1-hydroxyindole (B3061041) intermediate, followed by in-situ alkylation. mdpi.com The optimization of this one-pot process, particularly the alkylation step, has been shown to provide higher yields compared to performing the reactions in separate steps. mdpi.com

Multicomponent reactions (MCRs) are another powerful tool for the one-pot synthesis of substituted indoles and their derivatives. researchgate.net These reactions involve the combination of three or more starting materials in a single operation to form a product that contains significant portions of all the initial reactants. researchgate.net A straightforward and highly effective protocol for synthesizing 3-substituted indole derivatives has been developed using a multicomponent reaction of indole, acetylacetone, and various aldehyde derivatives in ethanol, followed by the use of acetonitrile (B52724) as a base. researchgate.net

| Reactants | Reaction Type | Key Features | Product |

| Arylhydrazines, Aldehydes | One-pot three-step | Fischer indole synthesis, C=N reduction, Reductive amination | Highly substituted indolines |

| Substituted nitro compounds, Alcohols, Alkyl halides | One-pot four-step | Nitro reduction, Intramolecular condensation, Nucleophilic addition, In-situ alkylation | Multisubstituted 1-alkoxyindoles |

| Indole, Acetylacetone, Aldehyde derivatives | One-pot multicomponent | Base-catalyzed condensation | 3-Substituted indole derivatives |

Rearrangement and Annulation Reactions in 1-Hydroxyindole Chemistry Applied to Indoline Scaffolds

Rearrangement and annulation reactions involving 1-hydroxyindoles serve as versatile strategies for the synthesis of substituted indoline frameworks. 1-Hydroxyindoles can undergo skeletal rearrangement reactions to form both 2-oxindole and 3-oxindole derivatives. researchgate.net These reactions often proceed through acid-catalyzed mechanisms and can lead to the formation of novel substituted tryptamines and other complex heterocyclic systems. researchgate.net

A notable example is the nucleophilic substitution reaction that occurs at the 1-position of the indole nucleus when 1-hydroxytryptamine and its derivatives are treated with indoles in formic acid, yielding 1-(indol-3-yl)indoles. researchgate.net Depending on the structure of the nucleophile, this reaction can also produce 5- and 7-substituted tryptamines. researchgate.net

Furthermore, the synthesis of indoles can be achieved through sigmatropic rearrangements. elsevierpure.com For example, N-allylaniline can be oxidized to N-allyloxyaniline, which then undergoes a acs.orgd-nb.info-Meisenheimer rearrangement. Subsequent isomerization of the resulting N-vinyloxyaniline, catalyzed by a ruthenium complex, leads to a d-nb.infod-nb.info-sigmatropic rearrangement to afford indoles. elsevierpure.com

Aza-Claisen rearrangement of α-(arylamino)phosphonates provides an efficient route to indoline-2-phosphonates. nih.gov This process involves the rearrangement to vinyl phosphonates, which then undergo a 5-exo-trig cyclization to form the indoline ring. nih.gov The resulting indoline can be further oxidized to the corresponding indole-2-phosphonate. nih.gov

Photochemical rearrangements have also been explored in the synthesis of related heterocyclic systems. For instance, 1-allyl-1,8-dihydropyrrolo[2,3-b]indoles can undergo photochemical rearrangement to their 2-isomers. rsc.org

| Starting Material | Reaction Type | Key Intermediate/Process | Product |

| 1-Hydroxytryptamine derivatives | Nucleophilic Substitution | Acid-catalyzed | 1-(Indol-3-yl)indoles, Substituted tryptamines |

| N-Allylaniline | Sigmatropic Rearrangement | acs.orgd-nb.info-Meisenheimer and d-nb.infod-nb.info-sigmatropic rearrangements | Indoles |

| α-(Arylamino)phosphonates | Aza-Claisen Rearrangement | 5-exo-trig cyclization | Indoline-2-phosphonates |

| 1-Allyl-1,8-dihydropyrrolo[2,3-b]indoles | Photochemical Rearrangement | - | 2-Isomers |

Application of Cross-Coupling Reactions (e.g., Suzuki, Heck) for Bromine Diversification

The bromine atom at the 7-position of this compound serves as a versatile handle for further functionalization through various transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Heck reactions are particularly powerful tools for this purpose, enabling the formation of new carbon-carbon bonds and the introduction of a wide array of substituents.

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate. libretexts.org This reaction is widely used for the formation of biaryl compounds and other conjugated systems. libretexts.org In the context of bromoindolines, the Suzuki reaction can be used to introduce aryl, heteroaryl, or vinyl groups at the 7-position. researchgate.netresearchgate.net The general mechanism proceeds through three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The reaction is typically carried out in the presence of a base. youtube.com For instance, the Suzuki coupling of 4-bromoaniline (B143363) with various aryl boronic acids, including those with electron-rich or sterically hindered groups, has been shown to proceed in excellent yields. researchgate.net

The Heck reaction , another palladium-catalyzed process, couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction provides a direct method for the vinylation of the bromoindoline core. The Heck reaction typically follows a Pd(0)/Pd(II) catalytic cycle and is performed in the presence of a base. wikipedia.org While aryl iodides are highly reactive, aryl bromides can also be effectively used, often with the addition of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) to improve yield and selectivity. beilstein-journals.org Mechanochemical methods, such as high-speed ball-milling, have also been developed for the Heck reaction, offering a more sustainable approach. beilstein-journals.org

| Reaction | Catalyst | Reactants | Product | Key Features |

| Suzuki-Miyaura Coupling | Palladium complex | Bromoindoline, Organoboron compound | Aryl- or vinyl-substituted indoline | Forms C(sp²)-C(sp²) or C(sp²)-C(sp) bonds; requires a base. libretexts.orgyoutube.com |

| Heck Reaction | Palladium complex | Bromoindoline, Alkene | Vinyl-substituted indoline | Forms a new C-C bond at the less substituted carbon of the alkene; requires a base. wikipedia.orgbeilstein-journals.org |

Chemoenzymatic and Biocatalytic Approaches for Indoline Synthesis and Modification

Chemoenzymatic and biocatalytic methods are increasingly being explored for the synthesis and modification of indoline derivatives, offering advantages such as high stereoselectivity and mild reaction conditions. acs.orgnih.gov These approaches combine the versatility of chemical synthesis with the high selectivity of enzymatic transformations.

One chemoenzymatic strategy for the synthesis of 2,3-disubstituted indolines involves an initial Fischer indolization reaction followed by a diastereoselective catalytic hydrogenation of the resulting indole. acs.org The racemic indoline products can then be resolved through enzymatic kinetic resolution using lipases, such as Candida antarctica lipase (B570770) A (CAL-A), to obtain enantiomerically pure indolines. acs.org

Cooperative chemoenzymatic systems have also been developed for the synthesis of N-heterocycles, including indoles. nih.gov In one such system, an alcohol dehydrogenase is used in conjunction with an organocatalyst to synthesize various heterocyclic compounds from alcohols and amines in water, using oxygen as the terminal oxidant. nih.gov Another reported chemoenzymatic method for indole synthesis involves the photocatalytic cyclization of an arylaniline precursor to an indoline, which is then oxidized to the corresponding indole by a monoamine oxidase (MAO-N). nih.gov

Biocatalytic modification of functional groups on substituted aromatics is also a promising approach. For example, cytochrome P450 enzymes, such as CYP199A4, have been shown to catalyze the regioselective oxidative demethylation of methoxy-substituted benzene derivatives. researchgate.net A mutant of this enzyme, S244D, exhibited enhanced activity for a broader range of substrates, including those with aldehyde and bromide functionalities. researchgate.net This suggests the potential for using such biocatalysts for the selective modification of compounds like this compound under mild conditions. researchgate.net

| Approach | Key Steps/Enzymes | Application | Advantages |

| Chemoenzymatic Synthesis | Fischer indolization, catalytic hydrogenation, lipase-mediated kinetic resolution (e.g., CAL-A). acs.org | Synthesis of stereochemically pure 2,3-disubstituted indolines. | High stereoselectivity. acs.org |

| Cooperative Chemoenzymatic Synthesis | Alcohol dehydrogenase, organocatalyst. nih.gov | One-pot synthesis of N-heterocycles, including indoles, from simple precursors. | Environmentally friendly, mild conditions. nih.gov |

| Chemoenzymatic Synthesis | Photocatalytic cyclization, monoamine oxidase (MAO-N) oxidation. nih.gov | Synthesis of indoles from arylaniline precursors. | Combination of photocatalysis and biocatalysis. nih.gov |

| Biocatalytic Modification | Cytochrome P450 enzymes (e.g., CYP199A4 S244D mutant). researchgate.net | Regioselective oxidative demethylation of substituted aromatics. | High regioselectivity, mild reaction conditions. researchgate.net |

Chemical Reactivity and Reaction Mechanisms of 7 Bromo 4 Methoxy 3 Hydroxyindoline Derivatives

Reactivity of the Bromo Substituent (e.g., Nucleophilic Substitution, Elimination, Organometallic Coupling)

The bromine atom at the 7-position of the indoline (B122111) ring is a key site for functionalization. Its reactivity is typical of an aryl halide, participating in various reactions that allow for the introduction of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro group can activate an aromatic ring for nucleophilic attack. nih.gov In derivatives where such activating groups are present, the bromo substituent can be displaced by strong nucleophiles. The rate and feasibility of these reactions are highly dependent on the electronic properties of the indoline ring and the nature of the nucleophile. For instance, studies on related chloro- and fluoro-dinitrobenzofuroxan derivatives have shown their high electrophilicity, enabling reactions with various nucleophiles. researchgate.net

Organometallic Coupling Reactions: The bromo substituent is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new C-C bonds and are widely used in the synthesis of complex organic molecules. fiveable.meopenstax.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromoindoline derivative with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orglibretexts.org This method is highly effective for creating biaryl structures or introducing alkyl or vinyl groups at the 7-position. The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orglibretexts.org

Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon bond between the bromoindoline and a terminal alkyne, catalyzed by palladium and copper complexes. It is a reliable method for introducing alkynyl moieties.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the bromoindoline with amines. This is a crucial method for synthesizing N-arylated indoline derivatives.

Heck Coupling: This reaction involves the coupling of the bromoindoline with an alkene in the presence of a palladium catalyst to form a substituted alkene.

The choice of catalyst, ligands, base, and solvent is critical for the success and selectivity of these coupling reactions.

| Reaction Type | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)2 | Pd(0) catalyst, Base | Biaryl | libretexts.orglibretexts.org |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | Alkynyl Aromatic | researchgate.net |

| Buchwald-Hartwig | Amine (R-NH2) | Pd catalyst, Ligand, Base | N-Aryl Amine | |

| Heck | Alkene | Pd catalyst, Base | Substituted Alkene |

Elimination Reactions: While less common for aryl halides, under forcing conditions or with very strong bases, elimination reactions could potentially occur, though this is not a typical reaction pathway for this type of substrate.

Reactivity of the Methoxy (B1213986) Group (e.g., Demethylation, Ether Cleavage)

Demethylation/Ether Cleavage: The removal of the methyl group from the methoxy ether is a common transformation in organic synthesis. wikipedia.org Several reagents can accomplish this, with the choice often depending on the presence of other functional groups in the molecule.

Strong Protic Acids: Reagents like hydrogen bromide (HBr) or hydrogen iodide (HI) can cleave aryl methyl ethers. However, these harsh conditions may not be compatible with other sensitive functional groups in the molecule. nih.gov

Lewis Acids: Boron tribromide (BBr3) is a powerful and often preferred reagent for demethylation due to its high efficiency at low temperatures. nih.gov Other Lewis acids like aluminum chloride (AlCl3) can also be used. nih.gov These reactions must typically be performed under anhydrous and inert conditions. nih.gov

Nucleophilic Reagents: Strong nucleophiles, such as thiolates (e.g., sodium thiomethoxide) in a polar aprotic solvent, can also effect demethylation via an SN2 mechanism on the methyl group.

The presence of the methoxy group can direct electrophilic substitution to certain positions on the aromatic ring, although the inherent reactivity of the indole (B1671886) nucleus often dominates. chim.itnih.gov

Reactivity of the Hydroxyl Group (e.g., O-Alkylation, O-Acylation, Oxidation)

The hydroxyl group at the 3-position of the indoline core is a versatile functional group that can undergo a variety of reactions. nih.govnih.gov Its reactivity is characteristic of a secondary alcohol.

O-Alkylation: The hydroxyl group can be converted into an ether through Williamson ether synthesis. This involves deprotonation with a base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. organic-chemistry.orgresearchgate.net Phase-transfer catalysis can also be employed for O-alkylation. researchgate.net

O-Acylation: Esterification of the hydroxyl group can be readily achieved by reaction with acylating agents such as acid chlorides or anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. organic-chemistry.org

Oxidation: The secondary hydroxyl group can be oxidized to a ketone (an indolinone). nih.govacs.org A variety of oxidizing agents can be used, with the choice depending on the desired selectivity and the tolerance of other functional groups in the molecule. Common reagents include chromium-based oxidants (e.g., PCC, PDC), Swern oxidation, and Dess-Martin periodinane. The oxidation of 3-hydroxyindoles can lead to the formation of 3-oxindoles. acs.org For instance, the oxidation of 3-hydroxyanthranilic acid leads to the formation of a phenoxazinone. nih.gov

| Reaction Type | Reagent | Product | Reference |

|---|---|---|---|

| O-Alkylation | Alkyl halide, Base | Ether | organic-chemistry.orgresearchgate.net |

| O-Acylation | Acyl chloride or Anhydride, Base | Ester | organic-chemistry.org |

| Oxidation | PCC, Swern, Dess-Martin | Ketone (Indolinone) | acs.org |

Intramolecular Cyclizations and Rearrangements Involving the Indoline Core

The indoline scaffold, with its specific substitution pattern, can be a precursor for various intramolecular reactions, leading to more complex polycyclic structures.

Intramolecular Cyclizations: The presence of multiple functional groups allows for the possibility of intramolecular cyclization reactions. For example, if a suitable nucleophile and electrophile are present on side chains attached to the indoline core, ring formation can occur. The regioselectivity of such cyclizations can be influenced by the substitution pattern on the indoline ring. beilstein-journals.org

Rearrangements: Spirocyclic indolines can undergo rearrangement reactions to form quinolines under acidic or basic conditions. researchgate.net Computational studies have suggested that these rearrangements can proceed through an enol or enolate intermediate. researchgate.net

Reaction Kinetics and Mechanistic Investigations of Substitution and Addition Reactions on the Indoline System

The study of reaction kinetics and mechanisms provides a deeper understanding of the reactivity of the indoline system and allows for the optimization of reaction conditions.

Substitution Reactions: The kinetics of nucleophilic substitution reactions on the indoline ring or its side chains can be investigated to determine the reaction order and the rate-determining step. libretexts.orginorgchemres.org For instance, in palladium-catalyzed coupling reactions, the oxidative addition of the aryl bromide to the palladium center is often the rate-limiting step. libretexts.org The electronic effects of substituents on the indoline ring can significantly influence the reaction rates. Electron-donating groups, like the methoxy group, can affect the reactivity of the indole nucleus in electrophilic substitutions. uri.edu

Addition Reactions: The double bond in the pyrrole (B145914) ring of the corresponding indole can undergo addition reactions, although substitution is generally favored to maintain aromaticity. youtube.com However, under certain conditions, such as catalytic hydrogenation, the double bond can be reduced. Mechanistic studies, often aided by computational methods, can elucidate the transition states and intermediates involved in these reactions. researchgate.netnih.gov For instance, density functional theory (DFT) calculations have been used to investigate the mechanism of isothiourea-catalyzed additions to iminium ions, revealing a three-stage pathway. researchgate.net

Biological Activities and Molecular Target Identification in Preclinical Research

In Vitro Biological Activity Spectrum of 7-Bromo-4-methoxy-3-hydroxyindoline and its Analogues

The indoline (B122111) nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have demonstrated a wide range of biological effects. The introduction of substituents such as bromine, methoxy (B1213986), and hydroxyl groups can significantly modulate this activity, influencing enzyme inhibition, cytotoxicity, and receptor interaction.

The indoline skeleton is a core component of many enzyme inhibitors. By modifying the substituents at various positions, researchers have developed compounds with high potency and selectivity for specific enzyme targets.

Notably, 3-substituted indolin-2-ones, which share a core structure with the compound of interest, have been identified as a novel class of tyrosine kinase inhibitors. acs.orgnih.gov Structure-activity relationship (SAR) studies have revealed that the nature of the substituent at the C-3 position dictates selectivity. For instance, compounds with a five-membered heteroaryl ring at this position show high specificity for the Vascular Endothelial Growth Factor (VEGF) receptor kinase (Flk-1), while bulky groups on a C-3 benzylidenyl moiety confer selectivity towards the Epidermal Growth Factor (EGF) and Her-2 receptor kinases. acs.orgnih.gov Crystallographic data suggest these compounds likely act by binding to the ATP binding pocket of the receptor tyrosine kinases (RTKs). acs.orgnih.gov

More recently, an integrated approach combining in-silico screening and in-vitro assays identified an indoline derivative, compound 43 (structure not fully specified in source), as a potent inhibitor of both 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways. acs.org Molecular docking studies suggested the indoline moiety of this compound sits (B43327) near the catalytic iron ion of 5-LOX, blocking substrate access. acs.org

Table 1: Enzyme Inhibition by Indoline Analogues

| Compound Class | Enzyme Target | Key Structural Features for Activity | Observed Effect |

|---|---|---|---|

| 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones | VEGF (Flk-1) Receptor Tyrosine Kinase | Five-membered heteroaryl ring at C-3 | Selective inhibition of ligand-dependent autophosphorylation. nih.gov |

| 3-(substituted benzylidenyl)indolin-2-ones | EGF & Her-2 Receptor Tyrosine Kinases | Bulky substituents on C-3 phenyl ring | Selective inhibition of ligand-dependent autophosphorylation. nih.gov |

| Indoline derivative 43 | 5-Lipoxygenase (5-LOX) & Soluble Epoxide Hydrolase (sEH) | Indoline moiety and thiourea (B124793) group | Dual inhibition. acs.org |

The cytotoxic potential of molecules containing bromo, hydroxyl, and methoxy substitutions on aromatic rings is well-documented. These features, present in this compound, are found in various classes of compounds with demonstrated antiproliferative activity.

For example, the novel quinazoline (B50416) derivative 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154) showed significant cytotoxicity against the U373 and U87 human glioblastoma cell lines, inducing apoptotic cell death at micromolar concentrations. nih.govnih.gov Another study synthesized 2'-hydroxy-2-bromo-4,5-dimethoxychalcone and found it exhibited moderate cytotoxic activity against the MCF-7 breast cancer cell line with an IC50 value of 42.19 µg/mL. uni-mainz.de

Furthermore, derivatives of natural bromophenols have been investigated for their anticancer potential. wikipedia.org The presence and position of methoxy groups have also been shown to be influential, as seen in a study on chalcone (B49325) derivatives where these factors impacted their anticancer activity and selectivity against K562 and HL-60 leukemia cell lines. google.com A separate study on 7-hydroxy-3,4-dihydrocadalene , isolated from Heterotheca inuloides, demonstrated that this natural product reduced MCF7 breast cancer cell viability in a concentration- and time-dependent manner. diva-portal.org

Table 2: Cytotoxic Activity of Analogues and Related Compounds

| Compound | Cancer Cell Line(s) | Observed Activity (IC50) |

|---|---|---|

| 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154) | U373, U87 (Glioblastoma) | Cytotoxic at micromolar concentrations. nih.govnih.gov |

| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 (Breast) | 42.19 µg/mL (Moderate activity). uni-mainz.de |

| 7-hydroxy-3,4-dihydrocadalene | MCF7 (Breast) | Concentration and time-dependent reduction in viability. diva-portal.org |

| Methoxy-4'-amino chalcone derivatives | K562, HL-60 (Leukemia) | Activity influenced by number and position of methoxy groups. google.com |

Indole (B1671886) and indoline derivatives are widely recognized for their significant antimicrobial and antioxidant activities.

Antimicrobial Properties: The indole nucleus is a constituent of many compounds with potent activity against a wide range of pathogens. Studies have shown that indole derivatives possess promising antimicrobial activity against microorganisms including Methicillin-resistant Staphylococcus aureus (MRSA), E. coli, and the fungus Candida krusei. nih.gov Some indole derivatives are thought to exert their effect by inhibiting the NorA efflux pump, a key contributor to antibiotic resistance in S. aureus. nih.gov In one study, a series of new indole derivatives showed minimum inhibitory concentrations (MICs) ranging from 3.125 to 50 µg/mL against various bacterial and fungal strains. nih.gov Specifically, 7-hydroxyindole has been identified as a potent agent against extensively drug-resistant Acinetobacter baumannii (XDRAB), where it not only inhibited biofilm formation but was also capable of eradicating established biofilms. nih.govnih.gov

Table 3: Antimicrobial Activity of Selected Indole Derivatives

| Compound/Class | Target Microorganism | Observed Activity (MIC) |

|---|---|---|

| Indole-triazole/thiadiazole derivatives | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125-50 µg/mL. nih.gov |

| 7-hydroxyindole | Extensively drug-resistant Acinetobacter baumannii (XDRAB) | Inhibited biofilm formation and eradicated mature biofilms. nih.govnih.gov |

| Indole-hydrazone derivative (Compound 8) | MRSA | 6.25 µg/mL. |

Antioxidant Properties: Indoline derivatives, the saturated form of indoles, have been reported to possess exceptionally potent antioxidant properties. A series of novel indoline derivatives were shown to protect RAW264.7 macrophage cells against cytotoxicity induced by hydrogen peroxide (H2O2). acs.orgnih.gov In these studies, some derivatives provided complete protection at concentrations as low as 1 picomolar. wikipedia.org The potency was highly dependent on the substituents. For example, while unsubstituted indoline protected cells at a 10 nM concentration, the derivative 3-(indolin-1-yl)-N-isopropylpropanamide was much more potent, offering complete protection at 1 pM. wikipedia.org Conversely, adding an N-(3-hydroxypropyl) group decreased protective activity significantly. wikipedia.org This demonstrates that the specific substitutions on the indoline ring and its nitrogen are critical in tuning antioxidant activity.

The indole and indoline scaffolds are key pharmacophores for ligands targeting G-protein-coupled receptors (GPCRs), including dopamine (B1211576) and serotonin (B10506) receptors.

A study on indolin-2-one derivatives identified a compound, 1-(4-(4-(4-hydroxybenzy)-1-piperazinyl)butyl) indolin-2-one , with remarkable affinity and selectivity for the dopamine D4 receptor, exhibiting a Ki value of 0.5 nM. nih.gov This highlights the potential of the indoline core to generate highly potent and selective GPCR ligands.

Other research has focused on developing multi-target indole derivatives. One series of 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles produced ligands with nanomolar affinity for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors. nih.gov Several of these compounds were found to be antagonists of both D2 and 5-HT2A receptors, a desirable profile for antipsychotic agents. nih.gov Similarly, certain 2-(1H-indol-3-yl)ethylthiourea derivatives were found to be active at the 5-HT1A receptor with significant selectivity over D2 receptors. nih.gov The naturally occurring indole alkaloid Yohimbine also demonstrates complex pharmacology, acting as an antagonist at α2-adrenergic, 5-HT1B/1D, and dopamine D2 receptors, and as a partial agonist at 5-HT1A receptors. wikipedia.org

Molecular Target Identification and Validation Approaches

Identifying the specific molecular targets of a novel compound is a critical step in preclinical research. For indoline derivatives and their analogues, a combination of biochemical and computational methods is typically employed to determine binding affinity and specificity.

Biochemical binding assays are the gold standard for quantifying the interaction between a ligand and its target protein. diva-portal.org These assays are fundamental to determining a compound's affinity and selectivity profile across a panel of potential targets, such as different receptor subtypes.

A common method is the competitive radioligand binding assay. In this technique, a cell membrane preparation expressing the target receptor is incubated with a fixed concentration of a radiolabeled ligand (a compound known to bind the target with high affinity) and varying concentrations of the unlabeled test compound. uni-mainz.de By measuring the displacement of the radioligand, the inhibitory constant (Ki) of the test compound can be calculated. This value represents the concentration of the ligand that occupies 50% of the receptors at equilibrium and is a direct measure of binding affinity. nih.gov For example, this method was used to determine the high affinity (Ki = 0.5 nM) of an indolin-2-one derivative for the dopamine D4 receptor. nih.gov

Target specificity profiling involves testing the compound against a broad panel of receptors and enzymes to identify any "off-target" interactions. nih.gov This is crucial for predicting potential side effects and for developing selective drugs. For instance, various halogenated benzamide (B126) derivatives were tested not only against dopamine receptor subtypes (D2, D3, D4) but also against serotonin (5-HT1A, 5-HT2) and adrenergic (α1) receptors to establish their selectivity profile. uni-mainz.de Computational approaches, such as molecular docking, are often used alongside these experimental assays to predict and rationalize the observed binding interactions and structure-activity relationships at the molecular level. acs.orgnih.gov

Elucidation of Mechanism of Action at the Molecular and Cellular Level

The precise mechanism of action for this compound at the molecular and cellular level has not yet been fully elucidated in publicly available scientific literature. Preclinical research into compounds with similar structural features, such as brominated and methoxylated indoles, often investigates their potential to modulate various cellular signaling pathways. These investigations typically involve a range of in vitro assays to pinpoint molecular targets and understand how the compound affects cellular processes.

For a novel compound like this compound, initial studies would likely focus on its effects on cell viability and proliferation in various cell lines. Should the compound exhibit significant activity, subsequent research would aim to identify the underlying molecular mechanisms. This could involve exploring its potential to induce apoptosis (programmed cell death), cause cell cycle arrest at specific checkpoints, or interfere with key signaling cascades involved in cell growth and survival.

Techniques such as Western blotting would be employed to assess changes in the expression levels and phosphorylation status of key proteins within targeted pathways. For instance, researchers might investigate the modulation of proteins involved in the mitogen-activated protein kinase (MAPK) pathway, the phosphoinositide 3-kinase (PI3K)-Akt pathway, or pathways related to cellular stress and apoptosis. Furthermore, gene expression profiling using techniques like quantitative polymerase chain reaction (qPCR) or microarray analysis could provide a broader view of the cellular response to the compound.

Investigating Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

The interaction of this compound with biological macromolecules is a critical area of investigation for understanding its potential as a therapeutic agent. The presence of bromine, a halogen atom, along with methoxy and hydroxyl groups on the indoline scaffold, suggests the potential for various types of non-covalent interactions with proteins and nucleic acids. These interactions can include hydrogen bonding, halogen bonding, hydrophobic interactions, and van der Waals forces, which are fundamental to the binding affinity and specificity of a compound for its molecular target.

Initial screening for protein interactions often involves computational methods such as molecular docking. These in silico studies can predict the binding mode and affinity of the compound against a library of known protein structures, providing valuable hypotheses for further experimental validation. For example, the compound could be docked against the active sites of various enzymes or the binding pockets of receptors to identify potential targets.

Experimental validation of these predicted interactions is crucial. Techniques such as thermal shift assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) can be used to confirm direct binding to a target protein and to quantify the binding affinity and thermodynamics of the interaction. Further structural biology studies, such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, could provide detailed atomic-level information about the binding mode of this compound with its target protein.

Computational Chemistry and Molecular Modeling of 7 Bromo 4 Methoxy 3 Hydroxyindoline

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) for a given molecular structure.

Density Functional Theory (DFT): DFT is a robust method for calculating the electronic structure of molecules. For 7-Bromo-4-methoxy-3-hydroxyindoline, DFT would be used to determine its optimized three-dimensional geometry, minimizing the energy of the molecule. From this calculation, various electronic properties can be derived, such as the distribution of electron density, the molecular electrostatic potential (MEP), and the dipole moment. The MEP map is particularly useful as it highlights electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack).

Frontier Molecular Orbital (FMO) Analysis: FMO analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule; a large gap suggests high stability and low reactivity.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic interactions within the molecule. researchgate.net It examines charge transfer events and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net For this compound, NBO analysis could quantify the stability arising from these interactions, providing insight into the delocalization of electron density and the nature of its chemical bonds. researchgate.net

Table 1: Illustrative Data from Quantum Chemical Calculations for this compound Note: The following values are placeholders to illustrate the typical output of these calculations. Specific data for this compound is not available in published literature.

| Parameter | Description | Illustrative Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Data not available |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Data not available |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability. | Data not available |

| Dipole Moment | A measure of the overall polarity of the molecule. | Data not available |

Molecular Docking Studies for Ligand-Target Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a specific biological target, typically a protein or enzyme. nih.gov This method is crucial for predicting the therapeutic potential of a compound.

The process involves placing the ligand into the binding site of a receptor and using a scoring function to estimate the binding affinity. The results can predict whether a ligand will bind to a target and how strongly. Analysis of the best-scoring "pose" reveals the specific binding mode, detailing the key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex. These insights are fundamental to understanding the compound's potential mechanism of action and for guiding further optimization of its structure to improve potency and selectivity. nih.gov

Table 2: Example of Molecular Docking Results for this compound Note: This table illustrates how docking results would be presented. Specific target interactions for this compound are not documented in available research.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |

| Data not available | Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available | Data not available |

Molecular Dynamics Simulations for Conformational Stability and Dynamic Ligand-Protein Interactions

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movements of every atom in the ligand-protein complex over time, providing a more realistic representation of the biological environment. nih.gov

For the this compound-protein complex, an MD simulation would assess the stability of the binding pose predicted by docking. It can reveal whether the key interactions are maintained over time and whether the ligand remains stably bound within the active site. Furthermore, MD simulations can uncover important conformational changes in both the ligand and the protein upon binding, providing deeper insights into the dynamic nature of their interaction. nih.gov

In Silico Approaches for Predicting Chemical Reactivity and Selectivity

In silico methods are used to predict the chemical reactivity and regioselectivity of a molecule without performing laboratory experiments. For this compound, data from quantum chemical calculations are often used for this purpose.

The Molecular Electrostatic Potential (MEP) map, for instance, visually indicates the sites most likely to be involved in electrophilic or nucleophilic reactions. Frontier Molecular Orbital densities (HOMO and LUMO) can also be used to predict reactivity; the HOMO density highlights sites prone to electrophilic attack, while the LUMO density indicates sites susceptible to nucleophilic attack. These predictive models help in understanding a compound's metabolic fate and potential for forming covalent bonds with biological macromolecules.

Predictive Modeling for Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Computational)

Before a compound can be considered a viable drug candidate, its ADME properties must be evaluated. Computational models are widely used for the early prediction of these properties, helping to identify compounds with poor pharmacokinetic profiles.

For this compound, various in silico tools and web servers can predict properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential metabolic pathways. A common initial assessment involves evaluating its compliance with rules like Lipinski's Rule of Five, which predicts the "drug-likeness" of a molecule based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. These predictions help to de-risk drug development by flagging potential liabilities early in the discovery process. ucj.org.ua

Table 3: Predicted ADME Properties for this compound Note: These values are illustrative and would be generated by predictive software. They have not been experimentally confirmed.

| ADME Property | Predicted Value/Parameter | Compliance |

| Molecular Weight | Data not available | Data not available |

| LogP (Lipophilicity) | Data not available | Data not available |

| Hydrogen Bond Donors | Data not available | Data not available |

| Hydrogen Bond Acceptors | Data not available | Data not available |

| Oral Bioavailability | Data not available | Data not available |

Advanced Spectroscopic and Analytical Characterization for Research Applications

Utilization of Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., 2D NMR, Solid-State NMR)

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy would be the cornerstone for the structural determination of 7-Bromo-4-methoxy-3-hydroxyindoline, providing detailed information about its atomic connectivity and stereochemistry.

One-dimensional (1D) NMR spectra (¹H and ¹³C) would offer initial insights. In the ¹H NMR spectrum, characteristic signals would include those for the aromatic protons, the methoxy (B1213986) group, the hydroxyl proton, the amine proton, and the protons of the five-membered ring. The aromatic protons would likely appear as doublets or singlets in the downfield region, with their coupling patterns revealing their relative positions. The methoxy protons would be a sharp singlet, typically around 3.8-4.0 ppm. The protons on the indoline (B122111) ring (at C2 and C3) would show characteristic diastereotopic splitting, further complicated by coupling to each other and to the hydroxyl and amine protons.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning these signals and establishing the complete molecular structure. wikipedia.orgmnstate.edu

COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling networks, confirming the connectivity between the C2 and C3 protons and their relationships with the aromatic protons. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of each carbon atom that is attached to a proton. fiveable.me

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation technique is crucial for identifying quaternary carbons (like C3a, C7a, and the carbon bearing the methoxy group) by showing correlations between protons and carbons that are two or three bonds away. For instance, correlations from the methoxy protons to the C4 carbon would confirm the position of the methoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique would provide information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the substituents on the indoline ring. news-medical.net

Solid-State NMR (ssNMR) could be employed to study the compound in its crystalline form. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would provide high-resolution spectra of the solid material. nih.govnih.gov For heterocyclic compounds, ssNMR can be particularly useful in distinguishing between polymorphic forms or confirming tautomeric states, which might be ambiguous in solution-state NMR. nsf.gov ¹³C{¹⁴N} RESPDOR experiments could be used as an "attached nitrogen test" to unambiguously identify the carbon atoms directly bonded to the nitrogen atom in the indoline ring. nih.govnsf.gov

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H2 | 3.0 - 3.5 (dd) | 50 - 55 | C3, C7a |

| H3 | 4.5 - 5.0 (t or dd) | 70 - 75 | C2, C3a, C4 |

| H5 | 6.5 - 6.8 (d) | 110 - 115 | C3a, C7, C7a |

| H6 | 6.8 - 7.2 (d) | 120 - 125 | C4, C7a |

| NH | 4.0 - 5.5 (br s) | - | C2, C7a |

| OH | 2.0 - 4.0 (d) | - | C3 |

| OCH₃ | 3.8 - 4.0 (s) | 55 - 60 | C4 |

| C2 | - | 50 - 55 | - |

| C3 | - | 70 - 75 | - |

| C3a | - | 130 - 135 | - |

| C4 | - | 150 - 155 | - |

| C5 | - | 110 - 115 | - |

| C6 | - | 120 - 125 | - |

| C7 | - | 100 - 105 | - |

| C7a | - | 140 - 145 | - |

High-Resolution Mass Spectrometry (HRMS) and Coupled Techniques (e.g., LC-MS/MS) for Structural Elucidation and Quantitative Analysis of Metabolites (non-human)

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS can confirm the molecular formula (C₉H₁₀BrNO₂). The isotopic pattern of the molecular ion peak would be characteristic, showing two signals of nearly equal intensity separated by 2 m/z units, which is a definitive signature of a monobrominated compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (LC-MS/MS), would be a powerful tool for both the analysis of the compound itself and for the quantitative analysis of its potential non-human metabolites. mdpi.comresearchgate.net In a typical LC-MS/MS experiment, the parent ion corresponding to the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Predicted fragmentation pathways for this compound would likely involve:

Loss of a water molecule (H₂O) from the 3-hydroxy group.

Loss of a methyl radical (•CH₃) from the methoxy group.

Cleavage of the C2-C3 bond, leading to the opening of the five-membered ring.

Loss of the bromine atom.

These fragmentation patterns provide a "fingerprint" that can be used for structural confirmation and for sensitive and selective quantification in complex matrices using techniques like Multiple Reaction Monitoring (MRM). For non-human metabolite studies, LC-MS/MS can be used to screen for and identify predicted metabolic products, such as glucuronides or sulfates, by searching for their characteristic mass shifts from the parent compound. montclair.edunih.gov

Predicted HRMS and MS/MS Fragmentation Data for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 243.9973 / 245.9953 | Protonated molecular ion showing bromine isotopic pattern |

| [M+H-H₂O]⁺ | 225.9868 / 227.9848 | Loss of water from the hydroxyl group |

| [M+H-CH₃]⁺ | 228.9817 / 230.9797 | Loss of a methyl radical from the methoxy group |

| [M+H-H₂O-CO]⁺ | 197.9924 / 199.9904 | Subsequent loss of carbon monoxide after water loss |

Vibrational Spectroscopy (e.g., FT-IR, Raman) for Conformational and Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and can also be sensitive to its conformational state.

FT-IR Spectroscopy: The FT-IR spectrum would display characteristic absorption bands for the various functional groups.

A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H (hydroxyl) and N-H (amine) stretching vibrations.

C-H stretching vibrations of the aromatic ring and the aliphatic indoline ring would appear around 2850-3100 cm⁻¹.

The C-O stretching of the methoxy group would likely be observed as a strong band around 1050-1250 cm⁻¹. researchgate.net

Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ region. researchgate.net

The C-Br stretching vibration would appear in the fingerprint region, typically below 700 cm⁻¹.

Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H / N-H Stretch | 3200 - 3600 (broad) | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Strong |

| C-O Stretch (methoxy) | 1050 - 1250 | Medium |

| C-Br Stretch | 500 - 700 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is highly sensitive to the nature of the chromophore. For this compound, the chromophore is the substituted benzene (B151609) ring fused to the nitrogen-containing ring. The UV-Vis spectrum would be expected to show absorption maxima characteristic of a substituted indole-like system. nih.gov Typically, indole (B1671886) and its derivatives exhibit two main absorption bands, one around 260-290 nm (the ¹Lₐ band) and another around 200-220 nm (the ¹Bₐ band). The substitution with a bromine atom and a methoxy group would be expected to cause a bathochromic (red) shift in these absorption maxima.

UV-Vis spectroscopy is also a valuable tool for reaction monitoring. For instance, in a synthesis or degradation study involving this compound, changes in the UV-Vis spectrum over time could be used to track the disappearance of the reactant and the appearance of products, provided they have different chromophores. This allows for the determination of reaction kinetics.

Predicted UV-Vis Absorption Maxima for this compound (in Methanol)

| Transition | Predicted λₘₐₓ (nm) |

| π → π | ~220-240 |

| π → π | ~270-295 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. researchgate.net

This would unambiguously confirm:

The relative stereochemistry of the hydroxyl group at C3 and the substituents on the aromatic ring.

The absolute stereochemistry (R or S configuration at the chiral centers) if a suitable heavy atom like bromine is present, which facilitates anomalous dispersion measurements.

The conformation of the five-membered ring (e.g., envelope or twist conformation).

The intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl and amine groups, and potential halogen bonding involving the bromine atom.

The crystal structure data would serve as the ultimate benchmark for validating the structural assignments made by other spectroscopic methods like NMR.

Lead Compound Optimization and Rational Analogue Development

Strategies for Enhancing Potency, Selectivity, and Bioavailability in Preclinical Candidates

The journey from a promising hit compound to a viable preclinical candidate involves a meticulous process of structural refinement. The primary goals of this optimization are to maximize the compound's desired biological effect (potency), ensure it interacts with the intended target and not others (selectivity), and improve its absorption, distribution, metabolism, and excretion (ADME) properties, which collectively influence its bioavailability. researchgate.net

For indoline-based compounds, several strategies are employed. Enhancing potency often involves modifying substituents on the indoline (B122111) ring to improve binding affinity with the biological target. This can be achieved through a deep understanding of the target's binding pocket, often aided by computational modeling. sci-hub.ru Selectivity is crucial to minimize off-target effects and can be improved by designing derivatives that exploit subtle differences between the target and related proteins. researchgate.net

Rational Design and Synthesis of Derivatives with Improved Pharmacological Profiles

Rational drug design, often guided by computational methods, plays a pivotal role in the development of indoline derivatives with enhanced pharmacological properties. sci-hub.ruacs.org By understanding the structure-activity relationships (SAR) within a series of compounds, medicinal chemists can make informed decisions about which structural modifications are most likely to lead to improvements. nih.gov

The synthesis of novel indoline derivatives is a cornerstone of this process. A variety of synthetic methodologies have been developed to create diverse libraries of substituted indolines, allowing for a thorough exploration of the chemical space around the core scaffold. polimi.itnih.govresearchgate.net These methods enable the introduction of a wide range of functional groups at various positions on the indoline ring, providing the necessary tools to fine-tune the compound's properties. mdpi.com

Chemical Derivatization Strategies for Modulating Biological Activity and Physicochemical Properties

Chemical derivatization is a fundamental tool for modulating the biological activity and physicochemical properties of lead compounds. researchgate.net For the indoline scaffold, this can involve targeted modifications of existing functional groups or more profound changes to the core structure itself. nih.govnih.gov

Targeted Functional Group Modifications (e.g., Hydroxyl, Methoxy (B1213986), Bromo)

The functional groups present on the 7-Bromo-4-methoxy-3-hydroxyindoline scaffold—a hydroxyl group, a methoxy group, and a bromine atom—offer multiple avenues for targeted modification.

Hydroxyl Group: The hydroxyl group at the 3-position is a key site for derivatization. It can act as both a hydrogen bond donor and acceptor, and its modification can significantly impact binding affinity and solubility. For instance, esterification or etherification of the hydroxyl group can alter the compound's lipophilicity and metabolic stability. The presence and position of hydroxyl groups on related indolin-2-one derivatives have been shown to be critical for their anti-inflammatory activity. nih.gov

Methoxy Group: The methoxy group at the 4-position influences the electronic properties and lipophilicity of the molecule. Demethylation to the corresponding phenol (B47542) could introduce a new point for hydrogen bonding or further derivatization. Conversely, replacement of the methoxy group with other alkoxy groups of varying chain lengths can be used to fine-tune lipophilicity and explore steric interactions within the binding pocket. nih.gov

Scaffold Hopping and Bioisosteric Replacements to Optimize Indoline-Based Scaffolds

Beyond simple functional group modifications, more advanced strategies such as scaffold hopping and bioisosteric replacement are employed to optimize indoline-based compounds.

Scaffold hopping involves replacing the central indoline core with a different, but functionally equivalent, chemical scaffold. This can lead to the discovery of novel compound series with improved properties or a different intellectual property landscape. The goal is to retain the key pharmacophoric elements of the original molecule while exploring new chemical space. nih.gov

Bioisosteric replacement is a strategy where one atom or group of atoms is replaced by another with similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. nih.govcambridgemedchemconsulting.com For instance, a metabolically labile methoxy group might be replaced with a more stable trifluoromethoxy group. researchgate.net Similarly, the indole (B1671886) ring itself can be replaced by bioisosteric heterocycles to improve properties like solubility or target selectivity. nih.govmdpi.com This approach has been successfully used in the development of potent and selective inhibitors based on the indole scaffold. nih.govmdpi.com

Preclinical Pharmacological Investigations of Optimized Lead Compounds (excluding human data and toxicology)

Once optimized lead compounds have been synthesized, they undergo a battery of preclinical pharmacological investigations to characterize their biological effects in non-human systems. These studies are essential to understand a compound's mechanism of action, potency, and potential therapeutic utility.

For indoline derivatives, these investigations would typically involve in vitro assays to determine their inhibitory or activating effects on specific enzymes or receptors. For example, if the target is a protein kinase, assays would be conducted to measure the compound's IC50 value, which is the concentration required to inhibit 50% of the enzyme's activity. nih.gov Cellular assays are also employed to assess the compound's effects in a more biologically relevant context, such as measuring the inhibition of pro-inflammatory cytokine production in immune cells or the induction of apoptosis in cancer cell lines. nih.govnih.gov

In vivo studies in animal models are then used to evaluate the compound's efficacy in a living organism. For instance, an indoline derivative with potential anti-inflammatory properties might be tested in a rodent model of inflammation, where its ability to reduce swelling or other inflammatory markers would be assessed. researchgate.netepa.gov Similarly, an anticancer candidate would be evaluated in xenograft models, where human tumor cells are implanted into immunocompromised mice, to determine its ability to inhibit tumor growth. nih.gov Pharmacokinetic studies are also a critical component of preclinical evaluation, providing data on how the compound is absorbed, distributed, metabolized, and excreted by the body, which is crucial for determining its potential as a drug. nih.govacs.org

Broader Applications in Chemical Biology and Drug Discovery

7-Bromo-4-methoxy-3-hydroxyindoline as a Chemical Probe for Exploring Biological Pathways

Chemical probes are essential small molecules that enable the study and manipulation of biological systems. The structure of this compound makes it a compelling candidate for development into a chemical probe. Its indoline (B122111) core is a recognized "privileged scaffold," frequently found in compounds with diverse biological activities. researchgate.netdntb.gov.ua This suggests a predisposition for interacting with various biological targets.

The bromo substituent can serve multiple functions. It can enhance binding affinity to target proteins through halogen bonding and can also be a site for further chemical modification, allowing for the attachment of reporter tags such as fluorescent dyes or biotin (B1667282) for visualization and pull-down experiments. The methoxy (B1213986) and hydroxy groups contribute to the molecule's polarity and can form hydrogen bonds, which are crucial for specific interactions with protein binding pockets.

By systematically modifying this core structure, researchers can develop potent and selective probes to investigate the function of specific proteins or pathways. For instance, derivatives of this compound could be used to explore the role of enzymes or receptors implicated in disease, thereby elucidating their mechanisms of action and identifying new therapeutic opportunities. The development of such probes often involves iterative cycles of synthesis and biological testing to optimize for potency, selectivity, and appropriate physicochemical properties for cell-based assays. nih.gov

Contribution to Understanding Indole (B1671886) Alkaloid Biosynthesis (In Vitro and Enzymatic Studies)

Indole alkaloids are a large and structurally diverse class of natural products with a wide range of biological activities. researchgate.netwikipedia.org Understanding their biosynthetic pathways is crucial for harnessing their therapeutic potential, potentially through synthetic biology approaches. This compound and related synthetic indolines can serve as valuable tools in these investigations.

Enzymatic Assays: Synthetic indolines can be used as substrates or inhibitors in in vitro enzymatic assays to characterize the function of enzymes involved in indole alkaloid biosynthesis. By observing how enzymes modify or are inhibited by these synthetic compounds, researchers can gain insights into the substrate specificity and catalytic mechanisms of these biocatalysts.